1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone

Description

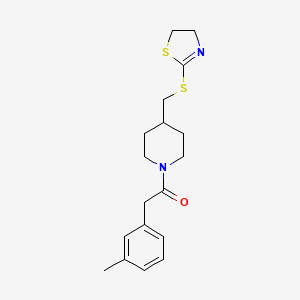

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is a heterocyclic compound featuring a piperidine core modified with a dihydrothiazole-thioether moiety and a m-tolyl-substituted ethanone group. The dihydrothiazole ring (a partially saturated thiazole) and the thioether linkage contribute to its unique electronic and steric properties, distinguishing it from related derivatives.

Properties

IUPAC Name |

1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS2/c1-14-3-2-4-16(11-14)12-17(21)20-8-5-15(6-9-20)13-23-18-19-7-10-22-18/h2-4,11,15H,5-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAPLGHYABWQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)CSC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole moiety, a piperidine ring, and an aromatic group, contributing to its pharmacological potential. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O2S, with a molecular weight of 364.5 g/mol. The structure includes key functional groups that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2S |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 1396811-31-6 |

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : The thiazole ring is known for its antibacterial properties, which may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in bacteria.

- Neuroactive Effects : The piperidine component suggests potential neuroactive properties, possibly influencing neurotransmitter systems or acting on specific receptors in the central nervous system.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, suggesting its use in cancer therapy.

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- A study published in Chemistry and Biological Activities demonstrated that compounds similar to this compound show significant antibacterial and antifungal activities against various pathogens .

- Another research article indicated that derivatives of this compound could inhibit the growth of cancer cells, with specific IC50 values reported for different cell lines . For instance, modifications to the thiazole structure enhanced cytotoxicity against breast cancer cells.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique pharmacological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains thiazole ring | Antibacterial, antifungal |

| Piperazine derivatives | Similar piperidine structure | Neuroactive properties |

| Thiazolidinediones | Contains thiazole and carbonyl | Anti-diabetic effects |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be critical for advancing its application in clinical settings.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s dihydrothiazole-thioether system offers enhanced lipophilicity compared to the nitrogen-rich tetrazole derivatives () and the polar hydroxyphenyl group in .

- The m-tolyl substituent provides steric bulk without the electronic effects of electron-donating (e.g., -OH in ) or electron-withdrawing groups seen in other aryl derivatives .

Physicochemical Properties

- Solubility : The thioether and m-tolyl groups in the target compound enhance lipophilicity, contrasting with the polar tetrazole () and hydroxyphenyl () derivatives.

- Spectroscopic Characterization :

- IR : The target compound shows distinct C-S (∼600–700 cm⁻¹) and carbonyl (∼1700 cm⁻¹) stretches, differing from tetrazole C-N (∼1250 cm⁻¹) or pyrazole N-H (∼3200 cm⁻¹) bands .

- NMR : The dihydrothiazole’s methylene protons (δ 3.5–4.5 ppm) differ from tetrazole aryl protons (δ 7.0–8.0 ppm) or pyrazole ring protons (δ 6.0–7.0 ppm) .

Q & A

Q. What are the established synthetic pathways for this compound, and what are the critical reaction steps?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thioether Formation : Reacting a piperidine derivative with a dihydrothiazole-thiol group using sulfurizing agents like P₄S₁₀ under controlled conditions (60–80°C, anhydrous solvent) .

Ketone Coupling : Introducing the m-tolyl group via nucleophilic acyl substitution or Friedel-Crafts acylation .

Purification : Intermediate isolation using column chromatography, followed by recrystallization for final product purification .

Key Monitoring : Use HPLC to track reaction progress and NMR to confirm intermediate structures .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

Methodological Answer:

| Technique | Purpose | Application Example |

|---|---|---|

| ¹H/¹³C NMR | Confirm hydrogen/carbon environments | Identify piperidine ring protons (δ 1.5–3.0 ppm) and m-tolyl aromatic signals (δ 6.7–7.2 ppm) |

| HPLC | Assess purity (>95%) | Reverse-phase C18 column, acetonitrile/water mobile phase |

| Mass Spectrometry (MS) | Verify molecular weight | ESI-MS to detect [M+H]⁺ ion matching theoretical mass |

Q. What structural features influence reactivity and bioactivity?

Methodological Answer:

- Piperidine Ring : Enhances solubility and serves as a hydrogen-bond acceptor .

- Dihydrothiazole-Thioether : Contributes to redox activity and metal chelation .

- m-Tolyl Group : Modulates lipophilicity and π-π stacking with biological targets .

Validation : Compare analogs with/without fluorine substituents (e.g., altered electronic properties in ) .

Q. How is intermediate purity validated during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Monitor reaction progression using silica plates and UV visualization .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove by-products .

- Melting Point Analysis : Compare observed vs. literature values for crystalline intermediates .

Advanced Research Questions

Q. How can regioselectivity in thioether bond formation be optimized?

Methodological Answer:

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Solvent | Use DMF or DMSO to stabilize transition states | Reduces side reactions (e.g., disulfide formation) |

| Catalyst | Employ P₄S₁₀ with stoichiometric control | Ensures complete thiol activation |

| Temperature | Maintain 60–80°C | Balances reaction rate and thermal decomposition |

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace m-tolyl with p-fluorophenyl) and assay activity .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains) .

- Meta-Analysis : Compare IC₅₀ values from multiple assays to identify outlier methodologies .

Q. What mechanistic insights explain stability under physiological pH conditions?

Methodological Answer:

- Hydrolysis Studies : Incubate compound in buffers (pH 2–9) and monitor degradation via LC-MS. Acidic conditions may cleave the thioether bond .

- Stability-Indicating Assays : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage .

- Computational Modeling : DFT calculations to identify susceptible bonds (e.g., C-S bond dissociation energy) .

Q. Which computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes using GROMACS (trajectory analysis over 100 ns) .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond donors, hydrophobic pockets) with Schrödinger Suite .

- ADMET Prediction : Use SwissADME to assess permeability, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.